molecular formula C25H36N2O2 B6053855 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

Cat. No. B6053855
M. Wt: 396.6 g/mol
InChI Key: WLZLPMNHZBEPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone, commonly known as BTCP, is a synthetic compound that belongs to the family of piperidinone derivatives. BTCP has been studied for its potential therapeutic uses in the field of neuroscience, particularly in the treatment of pain and addiction.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it is believed to act as a kappa opioid receptor agonist, which may contribute to its analgesic and anti-addictive effects. Additionally, BTCP has been shown to inhibit the reuptake of dopamine and norepinephrine, which may also contribute to its effects on pain and addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have analgesic effects in animal models of pain, with a potency similar to that of morphine. Additionally, BTCP has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction. However, BTCP has also been shown to have some negative effects, including sedation and respiratory depression.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is its potency and effectiveness in animal models of pain and addiction. Additionally, BTCP has a relatively long half-life, which may make it a useful tool for studying long-term effects. However, one limitation of using BTCP in lab experiments is its potential for negative side effects, including sedation and respiratory depression. Additionally, the high potency of BTCP may make it difficult to accurately dose in animal models.

Future Directions

There are several potential future directions for research on BTCP. One area of interest is the development of more selective kappa opioid receptor agonists, which may have fewer negative side effects than BTCP. Additionally, further research is needed to fully understand the mechanism of action of BTCP and how it may be used to treat pain and addiction. Finally, more research is needed to determine the safety and efficacy of BTCP in human subjects.

Synthesis Methods

The synthesis of BTCP involves the reaction of cycloheptanone with piperidine and benzyl chloride to form 4-benzylcycloheptanone. This intermediate compound is then reacted with piperidine and phosgene to form BTCP. The purity of BTCP can be improved by recrystallization from ethanol.

Scientific Research Applications

BTCP has been studied for its potential therapeutic uses in the field of neuroscience. It has been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain medication. Additionally, BTCP has been studied for its potential use in the treatment of addiction, particularly to opioids. It has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction.

properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-1-cycloheptylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c28-24-13-12-22(19-27(24)23-10-6-1-2-7-11-23)25(29)26-16-14-21(15-17-26)18-20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZLPMNHZBEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.